molecular formula C12H25ClN2 B577710 (1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride CAS No. 1228878-93-0

(1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride

Cat. No.: B577710
CAS No.: 1228878-93-0
M. Wt: 232.796
InChI Key: HCURZNZLQLLWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride is a chemical compound with the molecular formula C12H24N2·HCl. It is a derivative of cyclohexylamine and piperidine, and it is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride typically involves the reaction of cyclohexanone with piperidine in the presence of a reducing agent. One common method involves the use of sodium bisulfite and potassium cyanide, followed by the addition of the appropriate amines . The reaction is usually carried out under controlled conditions, with the progress monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with additional purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamine derivatives .

Scientific Research Applications

(1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving neurotransmitter release and receptor binding.

    Medicine: As a potential therapeutic agent for neurological disorders.

    Industry: In the production of pharmaceuticals and agrochemicals

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Phencyclidine (PCP): A similar compound with a cyclohexylamine structure, known for its use as a dissociative anesthetic.

    Ketamine: Another NMDA receptor antagonist with similar pharmacological properties.

    Methoxetamine: A derivative of ketamine with similar effects

Uniqueness

(1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride is unique due to its specific chemical structure, which combines the properties of cyclohexylamine and piperidine. This combination allows for distinct interactions with molecular targets, making it valuable for research in various fields .

Properties

IUPAC Name

(1-piperidin-1-ylcyclohexyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.ClH/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14;/h1-11,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCURZNZLQLLWPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)N2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735293
Record name 1-[1-(Piperidin-1-yl)cyclohexyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41805-37-2, 1228878-93-0
Record name Cyclohexanemethanamine, 1-(1-piperidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41805-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(Piperidin-1-yl)cyclohexyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.